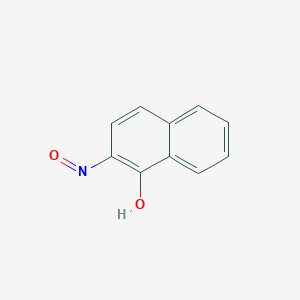

2-Nitroso-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitrosonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11-13/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUYTOYKQOAVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059625, DTXSID401318701 | |

| Record name | 2-Nitroso-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gambine R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green or gold colored powder; [MSDSonline] | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000911 [mmHg] | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-53-6, 6373-60-0 | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroso-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROSO-1-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitroso-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gambine R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroso-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROSO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC0S5HO41V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROSO-1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitroso-1-naphthol from 1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitroso-1-naphthol, a valuable intermediate in the manufacturing of dyes and a reagent in analytical chemistry.[1] This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its preparation from 1-naphthol.

Introduction

This compound is an organic compound that plays a significant role as a chelating agent and a precursor in various chemical syntheses.[1] Its ability to form stable complexes with metal ions makes it a useful reagent for their detection and separation. The synthesis of this compound from 1-naphthol is a classic example of nitrosation of a phenol, a reaction of significant interest in organic chemistry.

Reaction Principle

The synthesis of this compound from 1-naphthol involves the reaction of 1-naphthol with nitrous acid (HNO₂). Nitrous acid is typically generated in situ by the reaction of an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) or a related species, formed in the acidic medium, then attacks the electron-rich aromatic ring of 1-naphthol, leading to the formation of this compound. The reaction is generally carried out at low temperatures to minimize the formation of byproducts.

Experimental Protocols

Two primary methods for the synthesis of nitrosonaphthols are prevalent in the literature. The following protocols are adapted from established procedures.

Method 1: Synthesis of 1-Nitroso-2-naphthol (A closely related isomer)

This robust procedure is detailed in Organic Syntheses for the preparation of the isomer 1-nitroso-2-naphthol, and the principles are directly applicable.[2]

Experimental Procedure:

-

A solution of 3.5 moles of technical grade β-naphthol (2-naphthol) is prepared in a warm solution of 3.5 moles of sodium hydroxide in 6 liters of water in a 12-liter round-bottomed flask equipped with a mechanical stirrer.[2]

-

The solution is cooled to 0°C in an ice-salt bath.[2]

-

Powdered technical sodium nitrite (3.5 moles) is added to the cooled solution.[2]

-

With continuous stirring, 4.6 moles of sulfuric acid (sp. gr. 1.32) is added dropwise over a period of 1 to 1.5 hours, ensuring the temperature is maintained at 0°C. Crushed ice is added directly to the reaction mixture as needed to control the temperature.[2]

-

After the complete addition of sulfuric acid, the mixture should be acidic to Congo red paper.[2]

-

The reaction mixture is stirred for an additional hour at 0°C.[2]

-

The precipitated 1-nitroso-2-naphthol is collected by suction filtration and washed thoroughly with water.[2]

-

The product is air-dried. The initial light-yellow product darkens to a brown color over several days.[2]

Method 2: Synthesis of this compound

This method specifically describes the synthesis of this compound from 1-naphthol.[3]

Experimental Procedure:

-

Dissolve 49.96 g of 1-naphthol in 500 cm³ of distilled water containing 13.30 g of sodium hydroxide at room temperature with vigorous stirring.[3]

-

Add 140 cm³ of ethanoic acid dropwise to the solution.[3]

-

A solution of sodium nitrite is added over an hour to the resulting fine suspension.[3]

-

The greenish-yellow precipitate of this compound is formed.[3]

-

The precipitate is washed several times with distilled water until a clear golden-yellow residue is obtained.[3]

-

The final product is dried in an oven at 60°C until a constant weight is achieved.[3]

Quantitative Data

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reagent Quantities for Synthesis of 1-Nitroso-2-naphthol [2]

| Reagent | Moles | Mass/Volume |

| β-Naphthol | 3.5 | 500 g |

| Sodium Hydroxide | 3.5 | 140 g |

| Water | - | 6 L |

| Sodium Nitrite | 3.5 | 250 g |

| Sulfuric Acid (sp. gr. 1.32) | 4.6 | 1100 g (833 cc) |

Table 2: Reagent Quantities for Synthesis of this compound [3]

| Reagent | Mass/Volume |

| 1-Naphthol | 49.96 g |

| Sodium Hydroxide | 13.30 g |

| Distilled Water | 500 cm³ |

| Ethanoic Acid | 140 cm³ |

| Sodium Nitrite | Not specified |

Table 3: Reaction Conditions and Yield

| Parameter | Method 1 (1-Nitroso-2-naphthol) | Method 2 (this compound) |

| Temperature | 0°C[2] | Room Temperature (initially), then not specified. |

| Reaction Time | 1-1.5 hours for acid addition, plus 1 hour stirring[2] | 1 hour for nitrite addition[3] |

| Yield | Approximately 99% of the theoretical amount (595 g of dry product)[2] | Not specified |

| Melting Point | 106°C (for the dry product)[2] | Not specified |

Visualizations

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis.

Safety Considerations

-

Handle strong acids like sulfuric acid with appropriate personal protective equipment, including gloves and safety glasses.

-

The reaction should be conducted in a well-ventilated fume hood.

-

Low-temperature control is critical to avoid the formation of tarry byproducts.[2]

Conclusion

The synthesis of this compound from 1-naphthol is a well-established and high-yielding reaction when performed under controlled conditions. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this important chemical compound. Careful attention to temperature control and reagent addition rates are paramount for achieving high purity and yield.

References

An In-depth Technical Guide to 2-Nitroso-1-naphthol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroso-1-naphthol is an organic compound with the chemical formula C₁₀H₇NO₂. It is a derivative of naphthol and has significant applications in analytical chemistry, particularly as a chelating agent for the determination of metal ions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and a summary of its known biological activities. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physical and Chemical Properties

This compound is a solid that typically appears as a yellow to greenish-brown or ochre to yellow powder.[1][2] It is sparingly soluble in water but shows solubility in organic solvents.[1] The compound is known to be sensitive to light.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | |

| Appearance | Yellow-greenish to yellow-brownish powder | [2][4] |

| Melting Point | 150-155 °C (with decomposition) | [2][4][5] |

| Boiling Point | 304 °C (rough estimate) | [1] |

| Solubility | Slightly soluble in water | [1] |

| pKa (Predicted) | 7.47 ± 0.10 | [4] |

| LogP | 2.6 | [1] |

| CAS Number | 132-53-6 | [1][5] |

Tautomerism

This compound exists in a tautomeric equilibrium with its quinone-oxime form, 1,2-naphthoquinone-2-oxime. In both the solid state and in solution, the equilibrium is significantly shifted towards the quinone oximic structure.[1][6] This tautomerism is a key feature of its chemical reactivity, particularly in its ability to form metal complexes.

References

A Technical Guide to the Solubility of 2-Nitroso-1-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-nitroso-1-naphthol, a crucial compound in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a thorough understanding of its qualitative solubility and presents a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.

Introduction to this compound

This compound (C₁₀H₇NO₂) is a chemical intermediate and analytical reagent.[1] Its utility in complexing with metal ions has made it valuable in analytical chemistry.[1] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Water | Water | Sparingly soluble / Slightly soluble | [1][2] |

| Alcohols | Ethanol | Soluble | [3] |

| Ethers | Diethyl Ether | Soluble | |

| Ketones | Acetone | A 0.5% solution can be prepared | [4] |

| Carbonates | Dimethyl Carbonate | A 0.5% solution can be prepared | [5] |

| Hydrocarbons | Petroleum Ether | Recrystallization is possible | [1] |

| Aromatic Hydrocarbons | Benzene | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Principle

The shake-flask method involves agitating an excess amount of the solid solute with a specific volume of the solvent in a sealed container at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound and transfer it to a series of glass vials or flasks. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (Concentration of solute in the saturated solution (g/mL) × Volume of solvent (mL) / Weight of solvent (g)) × 100

The density of the solvent at the experimental temperature will be needed for this calculation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented, its qualitative behavior suggests good solubility in polar organic solvents. For researchers and professionals requiring precise solubility data for applications in drug development and other scientific endeavors, the detailed experimental protocol provided in this guide offers a robust method for its determination. The successful application of this protocol will enable the generation of reliable solubility data, which is fundamental for process optimization and formulation design.

References

- 1. scirp.org [scirp.org]

- 2. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Study of the Use of this compound as a Trace Metal Detection Reagent | Office of Justice Programs [ojp.gov]

- 5. This compound | C10H7NO2 | CID 8592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Keto-enol tautomerism in solid-state 2-Nitroso-1-naphthol

An In-Depth Technical Guide to the Keto-Enol Tautomerism in Solid-State 2-Nitroso-1-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest in analytical chemistry and materials science. A pivotal aspect of its chemistry is the tautomeric equilibrium between its nitroso-phenol (enol) and quinone-oxime (keto) forms. While this equilibrium can be influenced by solvent polarity in solution, extensive crystallographic and spectroscopic evidence demonstrates that in the solid state, the molecule exists overwhelmingly as the 1,2-naphthoquinone-2-oxime tautomer. This guide provides a comprehensive analysis of the solid-state structure of this compound, presenting quantitative data from key experimental techniques and detailing the methodologies used for its characterization.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the oxygen and nitrogen atoms of the nitroso and hydroxyl groups, respectively. This results in two distinct isomers: the aromatic nitroso-naphthol form and the non-aromatic quinone-oxime form. Computational and experimental studies have conclusively shown that the quinone-oxime form is significantly more stable in the solid state.[1][2][3]

References

Methodological & Application

Application Note: Spectrophotometric Determination of Cobalt using 2-Nitroso-1-naphthol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt is an essential trace element vital for various biological processes, most notably as a core component of vitamin B12. However, elevated concentrations can be toxic. Therefore, the accurate and sensitive quantification of cobalt in various matrices, including environmental, biological, and pharmaceutical samples, is of significant importance. Spectrophotometry offers a convenient, rapid, and cost-effective method for this purpose. 2-Nitroso-1-naphthol is a well-established organic reagent that serves as an excellent chelating agent for cobalt. It reacts with cobalt(II) ions to form a stable, intensely colored complex, allowing for its quantitative determination. In the reaction, cobalt(II) is typically oxidized to cobalt(III), which then forms a tris-chelate with the reagent.[1] This application note provides a detailed protocol for the spectrophotometric determination of cobalt using this compound.

Principle

The method is based on the reaction between cobalt ions and this compound in a buffered solution to form a colored cobalt-nitrosonaphtholate complex. Although the reaction starts with Cobalt(II), it is oxidized to the more stable Cobalt(III) state during complex formation, resulting in a 1:3 stoichiometric complex of Co(III) with this compound. The intensity of the resulting color is directly proportional to the concentration of cobalt in the sample, which can be measured using a UV-Visible spectrophotometer. By comparing the absorbance of an unknown sample to a series of standards (a calibration curve), the cobalt concentration can be accurately determined, following Beer's Law.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of cobalt using nitroso-naphthol derivatives, compiled from various studies. These parameters can vary based on the specific isomer, solvent, and reaction conditions used.

| Parameter | Value | Conditions / Notes |

| Wavelength of Max. Absorbance (λmax) | 415 nm | For the Co(1N2N)₃ complex.[3] |

| 436.2 nm | For the Co(II)-[1-nitroso-2-naphthol]₃ complex in an anionic micellar (SDS) solution.[4] | |

| 525 nm | Using the derivative this compound-4-sulfonic acid.[5] | |

| Optimal pH | 5.0 | For the complex with 1-nitroso-2-naphthol in a micellar solution.[4] |

| 6.0 - 10.0 | For the complex with this compound-4-sulfonic acid.[5] | |

| Molar Absorptivity (ε) | 2.05 x 10⁴ L mol⁻¹cm⁻¹ | At 436.2 nm, indicating high sensitivity.[4] |

| 1.44 x 10⁴ L mol⁻¹cm⁻¹ | At 525 nm with the sulfonic acid derivative.[5] | |

| Beer's Law Range | 0.12 - 4.0 µg/mL | Linear calibration range for the method using 1-nitroso-2-naphthol.[4] |

| 0.24 - 7.5 ppm | Linear range using the sulfonic acid derivative.[5] | |

| Stoichiometry (Cobalt:Reagent) | 1:3 | Formation of a tris(1-nitroso-2-naphtholato)cobalt(III) complex.[1][4] |

| Complex Color | Green | When formed in an anionic micellar solution.[4] |

| Stability | Constant for at least 3 months | The absorbance of the complex formed with the sulfonic acid derivative is highly stable.[5] |

Experimental Protocols

4.1. Required Apparatus and Reagents

-

Apparatus:

-

UV-Visible Spectrophotometer

-

Matched quartz or glass cuvettes (1-cm path length)

-

pH meter

-

Volumetric flasks (various sizes: 50 mL, 100 mL, 1000 mL)

-

Pipettes (various sizes)

-

Analytical balance

-

-

Reagents:

-

This compound (Reagent grade)

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ethanol, 95%

-

Sodium Acetate (CH₃COONa)

-

Acetic Acid (CH₃COOH)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized or distilled water

-

4.2. Preparation of Solutions

-

Cobalt Stock Solution (1000 mg/L):

-

Accurately weigh 4.9387 g of Co(NO₃)₂·6H₂O.

-

Dissolve the salt in a small amount of deionized water in a beaker.

-

Quantitatively transfer the solution to a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.

-

-

Cobalt Standard Solution (10 mg/L):

-

Pipette 10.0 mL of the 1000 mg/L cobalt stock solution into a 1000 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly. This working solution should be prepared fresh.

-

-

This compound Reagent Solution (e.g., 0.1% w/v):

-

Weigh 0.1 g of this compound.

-

Dissolve it in 100 mL of 95% ethanol. If solubility is an issue, gentle warming or sonication can be applied. Prepare this solution fresh daily as it can degrade.

-

-

Acetate Buffer Solution (pH 5):

-

Dissolve approximately 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.

-

Add glacial acetic acid dropwise while monitoring with a pH meter until the pH reaches 5.0.

-

Transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.

-

4.3. Preparation of Calibration Curve

-

Pipette aliquots of the 10 mg/L cobalt standard solution (e.g., 0, 1.0, 2.5, 5.0, 7.5, and 10.0 mL) into a series of 50 mL volumetric flasks. This will create standards with concentrations of 0, 0.2, 0.5, 1.0, 1.5, and 2.0 mg/L, respectively.

-

Add 5 mL of the acetate buffer solution (pH 5) to each flask.

-

Add 2 mL of the 0.1% this compound reagent solution to each flask and mix well.

-

Allow the flasks to stand for at least 30 minutes for full color development.

-

Dilute each solution to the 50 mL mark with deionized water and invert several times to ensure homogeneity.

-

Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax), approximately 415-436 nm.[3][4]

-

Use the "0" concentration standard (the reagent blank) to zero the spectrophotometer.

-

Measure the absorbance of each of the other standard solutions.

-

Plot a graph of Absorbance versus Cobalt Concentration (mg/L). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.

4.4. Analysis of Unknown Sample

-

Prepare the sample solution. If the sample is solid, it may require acid digestion. If it is a liquid, it may need filtration or pH adjustment. The final solution should be clear and colorless.

-

Pipette a suitable aliquot of the unknown sample into a 50 mL volumetric flask, ensuring the final cobalt concentration falls within the range of the calibration curve.

-

Repeat steps 2-5 from the "Preparation of Calibration Curve" protocol.

-

Measure the absorbance of the prepared sample solution at the same λmax.

-

Determine the concentration of cobalt in the sample by either reading directly from the calibration curve or using the linear regression equation (y = mx + c) derived from the curve.

Interferences

Several metal ions can interfere with the determination of cobalt by forming colored complexes with this compound. Major interfering ions include Iron(II, III), Copper(II), Nickel(II), Vanadium(V), and Molybdenum(VI).[6] The addition of masking agents like citrate or fluoride, or prior separation steps such as solvent extraction, may be necessary to eliminate these interferences for complex matrices.[6]

Visualized Workflows and Relationships

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. pwista.com [pwista.com]

- 3. sid.ir [sid.ir]

- 4. lacc-terryb.com [lacc-terryb.com]

- 5. lacc-terryb.com [lacc-terryb.com]

- 6. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]

Application Notes and Protocols for Solid-Phase Extraction of Heavy Metals with 2-Nitroso-1-naphthol Impregnated Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the selective extraction and preconcentration of analytes from complex matrices. When coupled with a chelating agent, SPE becomes a powerful tool for the determination of trace heavy metals. 2-Nitroso-1-naphthol is an effective chelating agent that forms stable complexes with various metal ions. Impregnating this ligand onto a solid support, such as a polymeric resin, creates a selective sorbent for the extraction of heavy metals from aqueous solutions. This method offers several advantages, including high preconcentration factors, simplicity of operation, and reduced solvent consumption compared to traditional liquid-liquid extraction.

These application notes provide detailed protocols for the preparation of this compound impregnated resin and its application in the solid-phase extraction of heavy metals for subsequent analysis by techniques such as flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Principle of the Method

The solid-phase extraction of heavy metals using this compound impregnated resin is based on the formation of metal-chelate complexes. The sample solution containing heavy metal ions is passed through a column packed with the impregnated resin. The this compound immobilized on the resin surface selectively binds with the metal ions, retaining them on the solid phase. Interfering matrix components, which do not form stable complexes with the chelating agent, pass through the column unretained. Subsequently, the captured metal ions are eluted from the column using a small volume of a suitable eluent, typically an acidic solution, which breaks the metal-ligand bond. The resulting eluate contains the concentrated and purified metal ions, ready for instrumental analysis.

Experimental Protocols

Two primary methods for preparing the this compound functionalized resin are presented: a direct impregnation method and a covalent immobilization method for a more robust, reusable resin.

Protocol 1: Preparation of this compound Impregnated Resin (Direct Impregnation Method)

This protocol describes a straightforward method for physically impregnating a polymeric resin with this compound.

Materials:

-

Amberlite XAD-4 resin (or similar polymeric adsorbent)

-

This compound

-

Methanol

-

Deionized water

-

Beaker

-

Shaker or magnetic stirrer

Procedure:

-

Resin Pre-treatment:

-

Wash the Amberlite XAD-4 resin with methanol to remove any impurities.

-

Subsequently, wash the resin thoroughly with deionized water until the washings are neutral.

-

Dry the resin in an oven at 60°C for 24 hours.

-

-

Impregnation:

-

Dissolve a known amount of this compound in a minimal volume of methanol to prepare a concentrated solution.

-

In a separate beaker, add the pre-treated and dried Amberlite XAD-4 resin.

-

Slowly add the this compound solution to the resin while continuously stirring. Ensure all the resin is wetted by the solution.

-

Allow the mixture to stand for 24 hours at room temperature with occasional shaking to facilitate the impregnation of the chelating agent onto the resin pores.

-

Remove the excess solvent by evaporation in a fume hood or using a rotary evaporator at a low temperature.

-

-

Final Washing and Storage:

-

Wash the impregnated resin with deionized water to remove any loosely bound this compound.

-

Dry the resin at room temperature.

-

Store the prepared resin in a desiccator until use.

-

Protocol 2: Synthesis of this compound Functionalized Resin (Covalent Immobilization)

This protocol, adapted from a similar procedure for a related chelating agent, results in a more stable resin where the chelating agent is covalently bonded to the polymer matrix.[1][2]

Materials:

-

Amberlite XAD-16 resin (or similar)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Tin(II) Chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Reaction flask with reflux condenser

-

Water bath

-

Ice bath

Procedure:

-

Nitration of the Resin:

-

Place 10.0 g of Amberlite XAD-16 resin in a reaction flask.

-

Carefully add a nitrating mixture of 20 mL of concentrated HNO₃ and 50 mL of concentrated H₂SO₄.

-

Heat the mixture in a water bath at 60°C for 1 hour with stirring.

-

Cool the mixture and pour it into ice-cold water.

-

Filter the nitrated resin and wash it thoroughly with deionized water until the washings are neutral.

-

-

Reduction of the Nitro Group:

-

Transfer the nitrated resin to a reaction flask containing a solution of 30 g of SnCl₂ in 50 mL of concentrated HCl.

-

Heat the mixture at 70°C for 12 hours with stirring.

-

Filter the amino-functionalized resin and wash it with deionized water, followed by 2 M NaOH, and finally with deionized water until neutral.

-

-

Diazotization:

-

Suspend the amino-functionalized resin in 50 mL of 1 M HCl in an ice bath.

-

Slowly add a 10% (w/v) solution of NaNO₂ dropwise with constant stirring, keeping the temperature below 5°C.

-

Continue stirring for 30 minutes.

-

-

Coupling with this compound:

-

In a separate beaker, dissolve 2.0 g of this compound in 50 mL of 2 M NaOH.

-

Slowly add the diazotized resin to this solution with continuous stirring in an ice bath.

-

Allow the mixture to react for 24 hours at room temperature.

-

-

Final Product:

-

Filter the resulting this compound functionalized resin.

-

Wash the resin sequentially with 1 M HCl and deionized water until the washings are neutral.

-

Dry the resin at room temperature and store it in a desiccator.

-

Protocol 3: Solid-Phase Extraction of Heavy Metals

Materials:

-

This compound impregnated/functionalized resin

-

SPE cartridge or glass column

-

Sample solution containing heavy metals

-

Buffer solution (e.g., acetate buffer for pH adjustment)

-

Eluent solution (e.g., 1-2 M HNO₃ or HCl)

-

Deionized water

-

Peristaltic pump or vacuum manifold

Procedure:

-

Column Packing:

-

Pack an appropriate amount (e.g., 200-500 mg) of the prepared resin into an empty SPE cartridge or a glass column, using glass wool plugs at both ends to secure the resin bed.

-

-

Conditioning:

-

Wash the packed column with a few milliliters of methanol to activate the resin and remove any trapped air.

-

Equilibrate the column by passing deionized water through it.

-

Finally, condition the column with a buffer solution at the desired pH for sample loading.

-

-

Sample Loading:

-

Adjust the pH of the sample solution to the optimal value for the target metal(s) using a suitable buffer.

-

Pass the sample solution through the conditioned column at a controlled flow rate (e.g., 1-5 mL/min) using a peristaltic pump or vacuum manifold. The metal ions will be retained on the resin.

-

-

Washing:

-

Wash the column with a small volume of deionized water or a suitable buffer to remove any non-specifically bound matrix components.

-

-

Elution:

-

Elute the retained metal ions from the column by passing a small volume (e.g., 5-10 mL) of the eluent solution (e.g., 1-2 M HNO₃ or HCl) through it.

-

Collect the eluate in a clean volumetric flask.

-

-

Analysis:

-

Analyze the collected eluate for the concentration of the target heavy metals using an appropriate analytical technique like FAAS or ICP-OES.

-

Data Presentation

The following tables summarize the quantitative data from various studies on the solid-phase extraction of heavy metals using this compound and similar chelating resins.

Table 1: Optimal Conditions for Solid-Phase Extraction of Various Heavy Metals

| Metal Ion | Chelating Agent | Resin | Optimal pH | Eluent | Reference |

| Cobalt (Co²⁺) | α-Nitroso-β-naphthol | Amberlite XAD-2 | 7.0 - 8.5 | Hydrochloric Acid | [3][4] |

| Cobalt (Co²⁺) | This compound | - (Liquid Microextraction) | 8.0 | - | [5] |

| Rhodium (Rh³⁺) | α-Nitroso-β-naphthol | Amberlite XAD-2 | 6.5 | 1.5 M HCl | [3] |

| Nickel (Ni²⁺) | 1-(2-pyridylazo)-2-naphthol | Amberlite XAD-16 | 9.0 | 2 M HCl in acetone | [1] |

| Cadmium (Cd²⁺) | 1-(2-pyridylazo)-2-naphthol | Amberlite XAD-16 | 9.0 | 2 M HCl in acetone | [1] |

| Copper (Cu²⁺) | 1-(2-pyridylazo)-2-naphthol | Amberlite XAD-16 | 8.0 | 2 M HCl in acetone | [1] |

| Lead (Pb²⁺) | 1-(2-pyridylazo)-2-naphthol | Amberlite XAD-16 | 8.0 | 2 M HCl in acetone | [1] |

| Chromium (Cr³⁺) | 1-(2-pyridylazo)-2-naphthol | Amberlite XAD-16 | 7.0 | 2 M HCl in acetone | [1] |

Table 2: Performance Data for Heavy Metal Determination

| Metal Ion | Method | Linear Range (µg/L) | Detection Limit (µg/L) | Recovery (%) | RSD (%) | Reference |

| Cobalt (Co²⁺) | SPE with Amberlite XAD-2 | - | 6.0 | 92 - 106 | 1.9 - 6.1 | [3][4] |

| Cobalt (Co²⁺) | Vortex Assisted Liquid Microextraction | 15 - 400 | 5.4 | - | 3.4 | [5][6] |

| Rhodium (Rh³⁺) | SPE with Amberlite XAD-2 | - | 50 | 100 | - | [3] |

| Nickel (Ni²⁺) | SPE with Amberlite XAD-16 | - | 0.142 | >95 | <8 | [1] |

| Cadmium (Cd²⁺) | SPE with Amberlite XAD-16 | - | 0.056 | >95 | <8 | [1] |

| Cobalt (Co²⁺) | SPE with Amberlite XAD-16 | - | 0.115 | >95 | <8 | [1] |

| Copper (Cu²⁺) | SPE with Amberlite XAD-16 | - | 0.134 | >95 | <8 | [1] |

| Lead (Pb²⁺) | SPE with Amberlite XAD-16 | - | 0.186 | >95 | <8 | [1] |

| Chromium (Cr³⁺) | SPE with Amberlite XAD-16 | - | 0.268 | >95 | <8 | [1] |

Visualizations

Caption: Experimental workflow for solid-phase extraction of heavy metals.

Caption: Chelation of a divalent metal ion by two this compound molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a selective reagent for preconcentration of cobalt by vortex assisted combined with solidification of organic droplet and its determination by flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Metal Ions Using 2-Nitroso-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroso-1-naphthol is a versatile organic compound that has been extensively utilized in analytical chemistry for the determination of various metal ions. Its ability to form stable, colored complexes with specific metals makes it a valuable reagent for spectrophotometric analysis. While fluorimetric applications are not as widely documented, the intrinsic fluorescence of this compound presents a potential avenue for the development of sensitive fluorimetric assays based on fluorescence quenching. This document provides a detailed protocol for the well-established spectrophotometric determination of cobalt (II) and proposes an experimental framework for the development of a fluorimetric method for metal ion analysis.

Spectrophotometric Determination of Cobalt (II)

The reaction between this compound and cobalt (II) ions results in the formation of a stable, green-colored tris(2-nitroso-1-naphtholato) cobalt (III) complex.[1] The intensity of the color is directly proportional to the concentration of cobalt, which can be quantified using spectrophotometry. The use of a micellar medium, such as sodium dodecyl sulphate (SDS), can enhance the sensitivity and selectivity of the method by eliminating the need for solvent extraction.[1]

Principle

In an aqueous solution and under appropriate pH conditions, this compound reacts with Co(II) to form a stable green-colored chelate. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 436.2 nm.[1] The concentration of cobalt in an unknown sample is determined by comparing its absorbance to a standard curve prepared from solutions of known cobalt concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt (II) using this compound.

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) | 415 - 525 nm | [2][3] |

| Molar Absorptivity (ε) | 1.44 x 10⁴ - 2.05 x 10⁴ L mol⁻¹ cm⁻¹ | [1][2] |

| Linear Range | 0.12 - 7.5 µg/mL (ppm) | [1][2] |

| Detection Limit | 0.03 - 0.12 µg/mL | [1][3] |

| Optimal pH Range | 5.0 - 10.0 | [1][2] |

| Stoichiometry (Co:Reagent) | 1:3 | [1] |

Experimental Protocol

1.3.1. Reagent Preparation

-

Cobalt (II) Standard Stock Solution (1000 µg/mL): Dissolve an accurately weighed amount of Co(NO₃)₂·6H₂O in deionized water.

-

This compound Solution: Prepare a solution by dissolving the reagent in a suitable solvent. For micellar-enhanced methods, dissolve in a minimal volume of 1.0% SDS solution.[1]

-

Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.[1]

-

Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.[1]

1.3.2. Instrumentation

-

UV-Vis Spectrophotometer

-

pH meter

-

Calibrated glassware

1.3.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of cobalt (II) within the linear range (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µg/mL) by diluting the stock solution.

-

Sample Preparation: Prepare the unknown sample solution. For solid samples like alloys, digest with appropriate acids (e.g., concentrated HCl and HNO₃).[1]

-

Complex Formation:

-

To a set of volumetric flasks, add aliquots of the standard solutions and the prepared unknown sample solution.

-

Add the this compound solution.

-

Add the pH 5.0 buffer solution.

-

If using a micellar medium, add the 1.0% SDS solution.[1]

-

Dilute to the final volume with deionized water.

-

-

Measurement:

-

Allow the solutions to stand for a few minutes for the color to develop fully.

-

Measure the absorbance of each solution at the λmax (e.g., 436.2 nm) against a reagent blank.[1]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of cobalt in the unknown sample from the calibration curve.

-

Experimental Workflow

Caption: Workflow for spectrophotometric determination of cobalt.

Proposed Protocol for Fluorimetric Determination of Metal Ions

While a standardized fluorimetric protocol using this compound is not prevalent in the literature, the compound's inherent fluorescence opens the possibility of developing a method based on fluorescence quenching. This compound exhibits fluorescence with a maximum excitation at 385 nm and a maximum emission at 430 nm.[4] The formation of a complex with a metal ion could lead to a decrease (quenching) of this fluorescence, which can be correlated to the metal ion concentration.

Principle

This proposed method is based on the principle of fluorescence quenching. The native fluorescence of this compound is measured. Upon the addition of a quenching metal ion, a non-fluorescent or less-fluorescent complex is formed, leading to a decrease in the fluorescence intensity. The degree of quenching, as described by the Stern-Volmer equation, can be used to determine the concentration of the metal ion.

Proposed Experimental Protocol

2.2.1. Reagent and Instrument Preparation

-

Reagents: Prepare stock solutions of this compound and the metal ion of interest, along with a series of buffers to investigate the optimal pH.

-

Instrumentation: A spectrofluorometer will be required to measure the fluorescence excitation and emission spectra.

2.2.2. Initial Characterization

-

Determine Fluorescence Spectra: Record the excitation and emission spectra of a dilute solution of this compound to confirm its fluorescence properties and determine the optimal excitation and emission wavelengths.

-

pH Optimization: Investigate the effect of pH on the fluorescence intensity of this compound to find a range where the fluorescence is stable and intense.

2.2.3. Quenching Studies

-

Titration with Metal Ions: To a solution of this compound at the optimal pH, incrementally add aliquots of the metal ion stock solution.

-

Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

-

Selectivity Studies: Repeat the titration with a range of different metal ions to assess the selectivity of the quenching effect.

2.2.4. Method Validation

-

If a selective quenching is observed, proceed to determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).

-

Investigate potential interferences from other ions and compounds that may be present in the intended sample matrix.

Proposed Experimental Workflow

Caption: Proposed workflow for developing a fluorimetric assay.

Conclusion

This compound remains a robust and reliable reagent for the spectrophotometric determination of metal ions, particularly cobalt. The provided protocol offers a sensitive and validated method for this purpose. Furthermore, the inherent fluorescent properties of this compound suggest a promising, yet underexplored, potential for the development of highly sensitive fluorimetric methods based on fluorescence quenching. The proposed experimental workflow provides a roadmap for researchers to investigate and validate such novel applications.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Nitroso-1-naphthol as a Coupling Component

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 2-Nitroso-1-naphthol as a key coupling component. Azo dyes are a significant class of organic compounds characterized by the presence of the azo group (-N=N-) and are widely used in various industries, including textiles, printing, and pharmaceuticals. The use of this compound as a coupling component offers a versatile platform for the synthesis of a range of colored compounds with potential applications in dyeing, as well as for their biological and analytical properties.

Overview of the Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with the electron-rich this compound (the coupling component). The coupling reaction usually occurs at the position para to the activating group on the aromatic ring of the coupling component.

The general reaction scheme is depicted below:

Caption: General reaction pathway for the synthesis of azo dyes.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of azo dyes using this compound.

Materials and Reagents

-

Primary aromatic amine (e.g., aniline, p-toluidine, sulfanilic acid)

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃) (if using amine salts like sulfanilic acid)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Protocol 1: General Synthesis of an Azo Dye

This protocol describes the general procedure for the synthesis of an azo dye starting from a primary aromatic amine and this compound.

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt:

-

In a beaker, dissolve the primary aromatic amine (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in a small amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C. Stir the mixture for an additional 10-15 minutes to ensure complete diazotization.

-

-

Preparation of the Coupling Component Solution:

-

In another beaker, dissolve this compound (0.01 mol) in a 10% sodium hydroxide solution until a clear solution is obtained.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the crude dye with a small amount of cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

-

Protocol 2: Synthesis using Sulfanilic Acid

This protocol is a specific example for the synthesis of an azo dye using sulfanilic acid as the aromatic amine.

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt from Sulfanilic Acid:

-

In a beaker, dissolve sulfanilic acid (0.01 mol) and sodium carbonate (0.005 mol) in water by gentle warming to obtain a clear solution.

-

Cool the solution to room temperature and then to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (0.01 mol) in water to the cooled sulfanilic acid solution.

-

Pour this mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2.5 mL). The diazonium salt will precipitate.

-

-

Azo Coupling and Work-up:

-

Follow steps 2, 3, and 4 from Protocol 1 to perform the coupling reaction with this compound and to isolate and purify the final azo dye.

-

Data Presentation

The following table summarizes typical characterization data for azo dyes synthesized from this compound and various aromatic amines, as reported in the literature.[1]

| Aromatic Amine | Resulting Dye Color | Melting Point (°C) | Yield (%) | λmax (nm) | Key FT-IR Peaks (cm⁻¹) |

| Aniline | Red-Brown | >250 | 75 | 480 | ~3400 (O-H), ~1600 (N=N), ~1500 (C=C) |

| p-Toluidine | Brown | >250 | 80 | 490 | ~3420 (O-H), ~1610 (N=N), ~1510 (C=C) |

| 4-Aminophenol | Dark Brown | >250 | 78 | 510 | ~3450 (O-H), ~1620 (N=N), ~1520 (C=C) |

| Sulfanilic Acid | Reddish-Brown | >250 | 82 | 485 | ~3430 (O-H), ~1605 (N=N), ~1505 (C=C), ~1030 (S=O) |

Note: The exact values may vary depending on the specific reaction conditions and purity of the product.

Safety Precautions

-

Handling of Chemicals: Aromatic amines are often toxic and can be absorbed through the skin. Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium Salts: Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures at all times. Do not isolate the solid diazonium salt.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications

Azo dyes synthesized from this compound have several potential applications:

-

Textile Dyes: These dyes can be used for dyeing natural and synthetic fibers. The presence of the hydroxyl group can aid in the binding of the dye to the fabric.

-

Analytical Reagents: The color change of some azo dyes in response to pH or the presence of metal ions makes them suitable as indicators.

-

Pharmaceutical and Biological Applications: Azo compounds have been investigated for their antibacterial, antifungal, and anticancer activities. The specific biological activity depends on the overall structure of the dye molecule.

Caption: Relationship between synthesis, structure, and applications.

References

Application of 2-Nitroso-1-naphthol in Forensic Science for Trace Metal Detection

Application Notes and Protocols

Introduction

2-Nitroso-1-naphthol is a versatile organic compound that serves as a sensitive reagent for the detection and quantification of various trace metals. In forensic science, its primary application lies in the visualization of latent metallic traces on skin or other surfaces, which can be crucial in linking a suspect to a metallic object such as a firearm or a tool.[1][2] This technique, often referred to as a trace metal detection test (TMDT), relies on the formation of colored chelate complexes between this compound and metal ions transferred through contact.[1] The resulting colored patterns can provide valuable information about the shape and type of the metal object.

Additionally, this compound and its derivatives are utilized in quantitative analytical methods, such as spectrophotometry, for the precise determination of specific metal ions like cobalt.[3][4][5] This can be relevant in toxicological studies or in the analysis of materials where cobalt is a component.

Principle of a Trace Metal Detection Test

When a metallic object is handled, microscopic particles of the metal are transferred to the skin, particularly in areas with higher moisture or perspiration.[1][6] this compound, when applied as a spray, reacts with these metal ions to form intensely colored coordination complexes. The color of the complex can be indicative of the specific metal present. For instance, it is known to be a sensitive reagent for iron and copper.[2] This colorimetric reaction allows for the visualization of the contact pattern, which can then be photographed for evidentiary purposes. Unlike some other trace metal detection reagents, this compound has the advantage of producing colored reactions that are visible without the need for special viewing equipment like a UV lamp.[1][6]

Experimental Protocols

Protocol for Trace Metal Detection on Skin Surfaces

This protocol outlines the procedure for the application of this compound as a spray reagent for the detection of trace metals on a subject's hands.

3.1.1. Materials and Reagents

-

This compound

-

Aerosol spray bottle

-

Protective gloves and eyewear

-

White photographic background paper

-

High-resolution camera for documentation

-

Control metal objects (e.g., iron, copper, zinc) for testing the reagent

3.1.2. Reagent Preparation

Prepare a 0.5% (w/v) solution of this compound in either acetone or methyl carbonate.[1][2] For example, dissolve 0.5 grams of this compound in 100 mL of the chosen solvent. Ensure the solid is completely dissolved before transferring the solution to the aerosol spray bottle. This solution should be prepared fresh for optimal performance.

3.1.3. Experimental Procedure

-

Subject Preparation: The subject should be positioned in a well-ventilated area. Place the hands to be tested over the white photographic background paper.

-

Application of Reagent: From a distance of approximately 15-20 cm, spray a fine mist of the 0.5% this compound solution onto the skin surface being examined. Apply the spray evenly and avoid over-saturation.

-

Color Development: Allow a few minutes for the color to develop. The reaction is typically rapid, with colors maximizing within minutes of application.[2]

-

Documentation: Photograph the developed patterns using a high-resolution camera. Include a case number and a scale in the photographs. Both color and black-and-white photography can be used.[6]

-

Interpretation: The resulting colored patterns are indicative of contact with a metallic object. The shape of the pattern may correspond to the shape of the object. It has been noted that for satisfactory pattern formation, the metal object should be held for approximately 1.5 minutes, and the best results are obtained on individuals with higher levels of perspiration.[1] The detection window is generally within a few hours of contact.[6]

3.1.4. Workflow Diagram

Protocol for Spectrophotometric Determination of Cobalt

This protocol details the use of a this compound derivative for the quantitative analysis of cobalt in a sample, a method that can be adapted for forensic toxicological analysis.

3.2.1. Materials and Reagents

-

This compound-4-sulfonic acid solution (Reagent)

-

Standard Cobalt(II) solution

-

Sodium hydroxide (0.01 M) for pH adjustment

-

Distilled water

-

Spectrophotometer

-

50 mL volumetric flasks

-

Pipettes

3.2.2. Reagent and Standard Preparation

-

Reagent Solution (1.00 x 10⁻³ M): Prepare a stock solution of this compound-4-sulfonic acid.

-

Standard Cobalt(II) Solution (e.g., 1.00 x 10⁻⁴ M): Prepare a stock solution of a known cobalt salt. Further dilutions can be made to prepare a calibration curve.

3.2.3. Experimental Procedure

-

Sample Preparation: Pipette a known volume of the sample containing an unknown concentration of cobalt(II) into a 50 mL volumetric flask.

-

Reagent Addition: Add a sufficient amount of the this compound-4-sulfonic acid reagent to complex all of the cobalt(II). A reagent concentration of 6.00 x 10⁻⁴ M is generally sufficient for cobalt(II) concentrations up to 1.25 x 10⁻⁴ M.[3]

-

pH Adjustment: Adjust the pH of the solution to 7.0 using 0.01 M sodium hydroxide.[3]

-

Dilution: Dilute the solution to the 50 mL mark with distilled water and mix thoroughly.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 525 nm against a reagent blank.[3] The color of the cobalt complex is stable for at least 3 months.[3]

-

Quantification: Determine the concentration of cobalt in the sample by comparing its absorbance to a previously prepared calibration curve. The system follows Beer's law for cobalt(II) concentrations between 4.00 x 10⁻⁶ M and 1.25 x 10⁻⁴ M.[3]

3.2.4. Logical Relationship Diagram

Data Presentation

Table 1: Quantitative Data for Spectrophotometric Determination of Cobalt

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 525 nm | [3] |

| Molar Absorptivity | 1.44 x 10⁴ L·mol⁻¹·cm⁻¹ | [3] |

| Beer's Law Concentration Range | 0.24 to 7.5 ppm (4.00 x 10⁻⁶ to 1.25 x 10⁻⁴ M) | [3] |

| Optimal pH Range | 6.0 - 10.0 | [3] |

| Stability of Cobalt Complex | At least 3 months | [3] |

Table 2: Observed Colors of Metal Complexes with Nitroso-Naphthols

| Metal Ion | Reagent | Observed Color | Reference |

| Cobalt(II) | 1-Nitroso-2-naphthol | Green | [5] |

| Iron(II) | This compound | Green | [7] |

| Copper(II) | This compound | Brownish-yellow (in acidic medium) | [8] |

| Iron(III) | 1-Nitroso-2-naphthol | Colored Complex | [9] |

Note: The exact color can vary depending on the specific isomer of nitroso-naphthol used and the reaction conditions.

Limitations and Considerations

-

The trace metal detection test with this compound is a presumptive test. The results should be interpreted with caution and in conjunction with other evidence.[10]

-

The persistence of metal traces on the skin is affected by factors such as perspiration, the duration of contact, and the time elapsed since contact.[6] Residues can be removed by washing or rubbing.[10]

-

The specificity of the color reactions should be considered, as different metals may produce similar colors.

-

For quantitative analysis, it is crucial to control experimental parameters such as pH and reagent concentration to ensure accurate and reproducible results.[3]

-

The use of organic solvents like acetone requires proper ventilation and safety precautions.

References

- 1. Study of the Use of this compound as a Trace Metal Detection Reagent | Office of Justice Programs [ojp.gov]

- 2. This compound | C10H7NO2 | CID 8592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lacc-terryb.com [lacc-terryb.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lacc-terryb.com [lacc-terryb.com]

- 6. Trace metal detection test - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound vs. Dithiooxamide in Trace Copper Detection at Bullet Impact Sites - AFTE [afte.org]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. scholarlycommons.law.case.edu [scholarlycommons.law.case.edu]

Application Notes and Protocols for Vortex-Assisted Liquid-Liquid Microextraction of Cobalt with 2-Nitroso-1-naphthol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vortex-assisted liquid-liquid microextraction (VALLME) is a rapid, efficient, and environmentally friendly sample preparation technique for the preconcentration of trace metal ions from various matrices. This application note details a specific VALLME method for the selective extraction and determination of cobalt ions using 2-Nitroso-1-naphthol as a chelating agent. The formed cobalt-2-Nitroso-1-naphthol complex is extracted into a small volume of an organic solvent, significantly enhancing the concentration of the analyte prior to analysis by flame atomic absorption spectrometry (FAAS). This method is particularly useful for determining low levels of cobalt in water samples.[1][2]

The principle of this method involves the formation of a stable and extractable complex between cobalt ions and this compound. The use of a vortex mixer creates a vigorous stream that disperses the extraction solvent into fine droplets within the aqueous sample, maximizing the surface area for mass transfer and accelerating the extraction process.[1][2] Subsequent solidification of the organic droplet allows for easy separation and analysis.

Quantitative Data Summary

The analytical performance of the VALLME method for cobalt determination using this compound is summarized in the table below. The data highlights the method's linearity, sensitivity, and precision.

| Parameter | Value |

| Linear Range | 15 - 400 µg L⁻¹[1][2] |

| Limit of Detection (LOD) | 5.4 µg L⁻¹[1][2] |

| Relative Standard Deviation (RSD) | 3.4% (for 50 µg L⁻¹ Co, n=10)[1][2] |

| Extraction Solvent | 1-Undecanol[1][2] |

| Complexing Agent | This compound[1][2] |

| Determination Method | Flame Atomic Absorption Spectrometry[1][2] |

Experimental Protocols

This section provides a detailed methodology for the vortex-assisted liquid-liquid microextraction of cobalt.

1. Reagents and Solutions

-

Cobalt Standard Solution: Prepare a stock solution of cobalt (e.g., 1000 mg L⁻¹) from a suitable cobalt salt (e.g., CoCl₂·6H₂O) in deionized water. Working standards are prepared by appropriate dilution of the stock solution.

-

This compound Solution: Prepare the chelating agent solution by dissolving an appropriate amount of this compound in a suitable solvent (e.g., ethanol). The concentration of this solution should be optimized for the complexation reaction.[1][2]

-

Extraction Solvent: 1-Undecanol is used as the extraction solvent.[1][2]

-

pH Adjustment: Use dilute solutions of HCl and NaOH to adjust the pH of the sample solutions.

2. Instrumentation

-

Vortex Mixer

-

Centrifuge

-

Flame Atomic Absorption Spectrometer (FAAS)

-

pH Meter

-

Micropipettes

3. VALLME Procedure

The following steps outline the VALLME protocol for cobalt extraction:

-

Sample Preparation: Place a defined volume of the aqueous sample (or standard solution) into a conical centrifuge tube.

-

pH Adjustment: Adjust the pH of the sample solution to the optimal value for the formation of the cobalt-2-Nitroso-1-naphthol complex. The optimal pH should be determined experimentally, but a starting point can be in the neutral to slightly basic range.[1]

-

Addition of Chelating Agent: Add a specific volume of the this compound solution to the sample and mix. Allow sufficient time for the complexation reaction to occur.

-

Addition of Extraction Solvent: Inject a small, precise volume of 1-undecanol into the sample solution.[1][2]

-

Vortexing: Immediately place the tube on a vortex mixer and agitate at a high speed for a predetermined optimal time. This step creates a cloudy solution due to the dispersion of the extraction solvent into fine droplets.

-

Phase Separation (Solidification): After vortexing, cool the sample tube in an ice bath to solidify the 1-undecanol droplet (melting point of 1-undecanol is 19 °C).

-

Collection of Organic Phase: Once solidified, the organic phase containing the extracted cobalt complex can be easily separated from the aqueous phase.

-

Analysis: The collected organic phase is then dissolved in a suitable solvent and the cobalt concentration is determined by FAAS.

4. Optimization of Parameters

For achieving the best performance, several experimental parameters should be optimized, including:[1][2]

-

pH of the sample solution

-

Concentration of this compound

-

Volume of the extraction solvent (1-undecanol)

-

Vortexing time and speed

-

Effect of ionic strength

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the vortex-assisted liquid-liquid microextraction procedure for cobalt determination.

VALLME experimental workflow for cobalt determination.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Nitroso-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 2-Nitroso-1-naphthol, a valuable intermediate in the preparation of various dyes and a chelating agent. The protocol is based on established and reliable laboratory methods.

Introduction

This compound is an organic compound that plays a significant role as a precursor in the synthesis of various azo dyes and as a sensitive reagent for the detection and quantification of certain metal ions. Its synthesis is a common procedure in organic chemistry laboratories and is typically achieved through the nitrosation of 1-naphthol. The following protocol details a robust method for its preparation in a laboratory setting.

Reaction Principle

The synthesis of this compound involves the electrophilic substitution of a nitroso group (-NO) onto the aromatic ring of 1-naphthol. The reaction is carried out by treating 1-naphthol with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is performed at a low temperature to minimize the formation of byproducts.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.

Materials and Reagents:

-

1-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), 10% solution

-

Crushed ice

-

Distilled water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Large beaker or flask (e.g., 1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and flask

-

Filter paper

-

pH indicator paper (e.g., Congo red paper)

-

Beakers and graduated cylinders

-

Melting point apparatus

Procedure:

-

Preparation of the Naphthoxide Solution: In a large beaker, dissolve 10.0 g of 1-naphthol in a solution of 2.8 g of sodium hydroxide in 100 mL of distilled water. Stir until the 1-naphthol is completely dissolved. Dilute the solution with an additional 100 mL of distilled water.

-

Addition of Sodium Nitrite: To the naphthoxide solution, add a solution of 5.0 g of sodium nitrite in a small amount of distilled water.

-

Cooling: Place the beaker in an ice-salt bath and cool the mixture to below 5 °C. Add approximately 100 g of crushed ice directly to the mixture to maintain the low temperature.

-

Acidification: While stirring vigorously, slowly add 140 mL of 10% sulfuric acid from a dropping funnel.[1] The rate of addition should be controlled to ensure the temperature of the reaction mixture does not rise above 5 °C.[1]

-

Precipitation: As the acid is added, a pale yellow precipitate of this compound will form.[1]

-

Reaction Completion and Aging: After the complete addition of the acid, continue to stir the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.[2] Test the solution with Congo red paper to confirm it is acidic.

-

Isolation of the Product: Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold distilled water until the washings are no longer acidic.[1]

-

Drying: Press the solid as dry as possible on the filter paper. The product can be further dried in a desiccator over a suitable drying agent.

-

Recrystallization (Optional): For a purer product, the crude this compound can be recrystallized from a minimal amount of hot ethanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value | Reference |